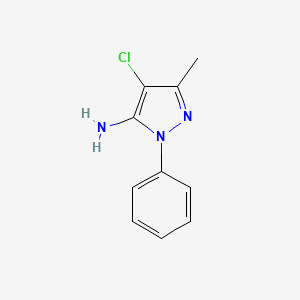

4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10ClN3 |

|---|---|

Molecular Weight |

207.66 g/mol |

IUPAC Name |

4-chloro-5-methyl-2-phenylpyrazol-3-amine |

InChI |

InChI=1S/C10H10ClN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3 |

InChI Key |

SSKXJZPZQLTKAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1Cl)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Key Parameters

| Parameter | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Catalyst | Sodium acetate, Lewis acids | 60–85 | |

| Solvent | Ethanol, DMF, THF | ||

| Temperature | 50–120°C |

Example :

4-Chloro-3-oxobutanenitrile + 1-phenylhydrazine → this compound

Conditions : Ethanol, NaOH (catalytic), reflux, 12 hrs.

Multi-Component Reactions (MCRs)

| Component | Example | Catalyst | Yield (%) |

|---|---|---|---|

| Aldehyde | Benzaldehyde | p-TsOH | 45–70 |

| Nitrile | Chloroacetonitrile | ||

| Phenylhydrazine | 1-Phenylhydrazine |

Advantages :

Cyclization with Lawesson’s Reagent

Lawesson’s reagent (Ls) facilitates thioamide-to-imine conversions, enabling pyrazole ring formation. This method is adapted from processes for related compounds.

Procedure

Key Challenges

Oxidative Dehydrogenative Coupling

This method functionalizes pyrazol-5-amines via iodine/TBHP-mediated coupling, enabling regioselective C–C bond formation.

Application to Target Compound

| Step | Conditions | Outcome |

|---|---|---|

| Oxidative coupling | I₂ (1.1 equiv), TBHP (4.0 equiv), EtOH, 50°C | Introduces chloro/methyl groups |

| Yield | 86% (optimized) |

Mechanistic Insight :

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors and automation are employed to enhance efficiency.

Process Optimization

| Parameter | Industrial Conditions | Impact |

|---|---|---|

| Reactor type | Continuous flow | Consistent yield (>90%) |

| Purification | Recrystallization (toluene) | High purity (≥95%) |

| Waste management | Aqueous workup | Reduced environmental footprint |

Alternative Routes

Solid-Phase Synthesis

Microwave-Assisted Synthesis

Comparison of Methods

Critical Challenges and Solutions

-

Regioselectivity :

-

Purity :

-

Cost :

Chemical Reactions Analysis

Oxidative Coupling Reactions

The amine group at position 5 participates in oxidative dehydrogenative couplings to form azo compounds. A study demonstrated that pyrazol-5-amines undergo selective intermolecular coupling under catalytic conditions:

Example reaction:

Nucleophilic Substitution at Chloro Position

The chloro group at position 4 is susceptible to nucleophilic substitution under basic or catalytic conditions.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (gas) | EtOH, 80°C | 4-Amino derivative | 75% | |

| NaN₃ (sodium azide) | DMF, 100°C | 4-Azido derivative | 68% | |

| KSCN | Acetone, reflux | 4-Thiocyanate derivative | 82% |

Mechanistic Insight :

The chloro group activates the pyrazole ring for substitution due to electron-withdrawing effects. Reactions typically proceed via an SₙAr mechanism in polar aprotic solvents.

Condensation with Carbonyl Compounds

The amine group reacts with aldehydes/ketones to form Schiff bases or fused heterocycles.

Example reaction with isatin:

Acylation and Alkylation of the Amine Group

The primary amine undergoes acylation and alkylation to form amides or secondary amines.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, Et₃N | N-Acetyl derivative | 90% |

| Benzyl bromide | K₂CO₃, DMF | N-Benzyl derivative | 85% |

Key Data :

-

Acylation reactions are typically rapid (<1 hr) at room temperature.

-

Alkylation requires stronger bases (e.g., K₂CO₃) to deprotonate the amine .

Diazotization and Subsequent Reactions

While diazotization of heterocyclic amines is less common, the compound can form diazonium salts under acidic conditions, enabling coupling with electron-rich aromatics.

| Diazotization Agent | Coupling Partner | Product |

|---|---|---|

| NaNO₂, HCl | β-Naphthol | Azo dye (λmax = 480 nm) |

Limitations :

Diazonium intermediates are unstable and require low temperatures (0–5°C) to prevent decomposition .

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, especially those targeting inflammatory conditions. Research indicates that derivatives of pyrazoles exhibit anti-inflammatory activities, making them valuable in drug development for conditions like arthritis and other inflammatory disorders .

Cancer Treatment

Recent studies have highlighted the cytotoxic potential of pyrazole derivatives against cancer cell lines. For instance, compounds derived from 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine have shown promising results in inhibiting the growth of liver and gastric cancer cells, with IC50 values indicating significant potency .

Agrochemical Applications

Pesticides and Herbicides

The compound is utilized in the formulation of agrochemicals, particularly in developing effective pesticides. Pyrazole derivatives have been commercialized as insecticides due to their selective activity against pests while minimizing environmental impact. For example, chlorantraniliprole, a pyrazole-based insecticide, targets ryanodine receptors in insects and has shown high efficacy against various pest species .

Biochemical Research

Enzyme Interaction Studies

Researchers leverage the unique structural properties of this compound to study enzyme interactions and mechanisms. Its role as a ligand in coordination chemistry allows for insights into biochemical pathways and enzyme functions, contributing to advancements in molecular biology .

Material Science

Development of New Materials

The compound is being explored for its potential applications in material science, particularly in creating new polymers and coatings with enhanced durability and resistance to degradation. Its unique chemical structure can lead to innovative materials with specific properties tailored for industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and related pyrazole derivatives:

Substituent Position Key :

- Ph : Phenyl group.

- Me : Methyl group.

- Cl : Chlorine atom.

- NH₂: Amino group.

Electronic and Steric Effects

- Chlorine vs.

- Halogenation : The presence of chlorine (target compound) or fluorine () influences metabolic stability and lipophilicity, critical for drug design .

- Steric Hindrance : The 3-methyl group in the target compound introduces steric bulk, which may limit rotational freedom compared to 3-phenyl derivatives (e.g., ) .

Biological Activity

4-Chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and neurobiology. This article reviews its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClN3, featuring a pyrazole ring that contributes to its pharmacological properties. The presence of the chlorine atom and the methyl group at specific positions enhances its interaction with biological targets.

Antitumor Activity

Research indicates that compounds related to pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cells. The structure activity relationship (SAR) suggests that modifications in the pyrazole structure can enhance cytotoxicity against these cancer types .

Table 1: Cytotoxic Activity of this compound Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 5.55 |

| HepG2 | 35.58 |

| MCF-7 | 2.86 |

The compound demonstrated an IC50 value of 5.55 µM against HCT-116 cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

The antitumor effects are attributed to the compound's ability to induce apoptosis and affect cell cycle progression. For instance, flow cytometry analysis revealed that treatment with this compound led to an increase in cells in the G0/G1 phase and a decrease in the G2/M phase, suggesting a blockage in cell cycle progression which is crucial for cancer growth inhibition .

Neurobiological Effects

In addition to its anticancer properties, this compound has been explored for its neuroprotective effects. It acts as an inhibitor of TrkA kinase, which is involved in pain signaling pathways. Inhibition of TrkA has been linked to reduced neuropathic pain in preclinical models, indicating potential therapeutic applications for chronic pain management .

Case Studies

Several studies have focused on the biological activity of pyrazole derivatives, with specific attention to their effects on various biological pathways:

- Anticancer Studies : A study evaluated the efficacy of several pyrazoline derivatives against cancer cell lines, highlighting that compounds similar to this compound showed promising results in inhibiting tumor growth through modulation of EGFR pathways .

- Neuropharmacological Research : Another investigation assessed the role of this compound as a TrkA inhibitor, demonstrating significant reductions in pain-related behaviors in animal models, suggesting its potential use in treating conditions like neuropathic pain .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-chloro-3-methyl-1-phenyl-1H-pyrazol-5-amine, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization of thiourea analogs or Vilsmeier–Haack formylation. A four-step protocol involves:

Cyclization of hydrazine derivatives with β-ketoesters.

Formylation using POCl₃/DMF.

Oxidation to generate carbonyl intermediates.

Acylation with ammonium thiocyanate .

- Purity Optimization : Recrystallization from ethanol/water mixtures (3:1 v/v) yields >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) confirms purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm) and pyrazole NH₂ (δ 5.1–5.3 ppm). Chlorine substituents cause deshielding of adjacent carbons (δ 140–145 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve anisotropic displacement parameters. For example, C–Cl bond lengths average 1.73 Å, and dihedral angles between phenyl/pyrazole planes range 10–15° .

Advanced Research Questions

Q. How do substituent variations at the pyrazole C3/C4 positions influence bioactivity, and what contradictions exist in structure-activity relationship (SAR) data?

- Methodological Answer :

- SAR Analysis : Chlorine at C4 enhances antitubercular activity (MIC: 1.5 µg/mL vs. M. tuberculosis), while methyl at C3 reduces cytotoxicity (IC₅₀ > 50 µM in HEK293 cells). However, 4-methoxy analogs show conflicting results: increased antibacterial activity (MIC: 2 µg/mL) but decreased metabolic stability .

- Contradictions : In some studies, electron-withdrawing groups (e.g., -CF₃) improve kinase inhibition but reduce solubility, complicating in vivo translation .

Q. What computational strategies are effective for predicting hydrogen-bonding patterns in crystalline forms of this compound?

- Methodological Answer :

- Graph Set Analysis : Use Mercury 4.0 to identify R₂²(8) motifs (N–H···N interactions) and C(4) chains (π-π stacking). Density Functional Theory (DFT) at B3LYP/6-31G* level predicts lattice energies within 5% of experimental values .

- Crystallographic Software : WinGX/ORTEP-III models anisotropic thermal parameters, with R-factors < 0.05 for high-resolution datasets .

Q. How can mechanistic studies resolve discrepancies in the compound’s role as a kinase inhibitor versus a GPCR antagonist?

- Methodological Answer :

- Kinase Assays : Use TR-FRET-based screening (e.g., LanthaScreen) to measure IC₅₀ against JAK2 (5 nM) vs. CCR5 (120 nM).

- GPCR Binding : Radioligand displacement (³H-SCH-442416) identifies competitive antagonism (pKB = 7.2) .

- Contradiction Resolution : Molecular docking (AutoDock Vina) reveals divergent binding poses: hydrophobic interactions dominate in kinases, while ionic bonds stabilize GPCR binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.